(3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid
Overview
Description
(3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. These compounds are widely used in organic synthesis, particularly in peptide synthesis, due to their ability to protect the amino group during chemical reactions. The tert-butyloxycarbonyl group is a common protecting group that can be easily removed under acidic conditions, making it a versatile tool in synthetic chemistry.
Mechanism of Action
Target of Action
Compounds with the tert-butoxycarbonyl (boc) group are commonly used in synthetic organic chemistry . The Boc group is a protecting group for amines, which are good nucleophiles and strong bases .
Mode of Action
The Boc group is introduced into a variety of organic compounds using flow microreactor systems . The Boc group protects the amine during chemical transformations, allowing for transformations of other functional groups . The Boc group is removed with a strong acid such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the t-butyl group .
Biochemical Pathways
The tert-butyl group has implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The properties of the compound, such as its predicted boiling point and density, are provided .
Result of Action
The introduction of the boc group into organic compounds using flow microreactor systems is more efficient, versatile, and sustainable compared to the batch .
Action Environment
The crowded tert-butyl group elicits a unique reactivity pattern, which is highlighted by its characteristic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid typically involves the protection of the amino group of heptanoic acid with a tert-butyloxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including this compound, often involves continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced waste. Flow microreactors are commonly used to introduce the tert-butyloxycarbonyl group into various organic compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the amino group to participate in further reactions.
Coupling Reactions: The compound can be used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.
Oxidation and Reduction Reactions: The heptanoic acid moiety can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Removal of the Boc group yields the free amino acid.
Coupling: Formation of dipeptides or longer peptide chains.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
(3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function by facilitating the synthesis of specific peptide sequences.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(tert-Butoxycarbonylamino)hex-5-enoic acid: Similar in structure but with a different carbon chain length and unsaturation.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in similar applications but in ionic liquid form.
Uniqueness
(3S)-3-{[(tert-butoxy)carbonyl]amino}heptanoic acid is unique due to its specific carbon chain length and the presence of the Boc-protected amino group. This combination makes it particularly useful in the synthesis of peptides with specific structural requirements. Its versatility and ease of deprotection under mild conditions further enhance its utility in synthetic chemistry.
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAFMJHZXSBEFB-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119005-45-7 | |
Record name | (S)-3-((tert-butoxycarbonyl)amino)heptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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